N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenoxypropanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula C26H28N4O3 and is commonly referred to as DPP-4 inhibitor.
Scientific Research Applications
Heterocyclic Synthesis and Antimicrobial Activity
Synthesis of Heterocyclic Compounds : Research on related compounds emphasizes the utility in synthesizing various heterocyclic structures, such as thio-substituted ethyl nicotinate derivatives, thieno[2,3-b]pyridines, and pyridothienopyrimidines. These compounds have been explored for their potential antimicrobial activities against a range of pathogens (Gad-Elkareem et al., 2011).
Antioxidant and Antitumor Activities : Some studies report on the synthesis of pyrazolopyridine derivatives with evaluations of their antioxidant and antitumor properties. These compounds showed significant activity, suggesting potential for therapeutic applications (El‐Borai et al., 2013).
Biological Evaluation and Mechanism of Action
- Antiproliferative Activity : Novel benzamides bearing pyrazole or indazole nucleus have been synthesized, showing promising antiproliferative activity against cancer cell lines by inducing apoptosis and activating TRAIL-inducing death pathways (Raffa et al., 2019).
Synthesis and Structural Analysis
- Synthesis and Characterization : Research into related chemical structures has led to the development of new synthetic routes and characterization techniques for heterocyclic compounds. This includes detailed structural analysis through X-ray crystallography and NMR studies, providing insights into the molecular configurations and potential chemical properties (Quiroga et al., 1999).
Anticancer and Anti-inflammatory Agents
- Synthesis of Pyrazolopyrimidines : A novel series of pyrazolopyrimidine derivatives has been synthesized, showing potential as anticancer and anti-5-lipoxygenase agents, indicating their utility in developing new therapeutic agents (Rahmouni et al., 2016).
Computational Studies
- Computational Analysis : Studies also include computational analysis of similar compounds to predict their chemical behavior, stability, and interaction with biological targets. This approach aids in the rational design of new molecules with desired properties (Singh et al., 2014).
properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-15-19(16(2)25(24-15)20-11-7-8-13-22-20)12-14-23-21(26)17(3)27-18-9-5-4-6-10-18/h4-11,13,17H,12,14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKTWUCJQSJEJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C(C)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenoxypropanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.